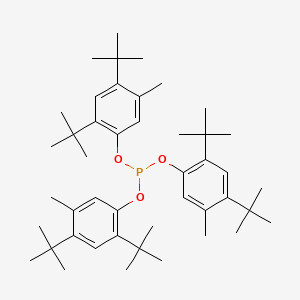
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is a chemical compound with the molecular formula C45H69O3P. It is a phosphite ester derived from phenol and is known for its antioxidant properties. This compound is widely used in various industrial applications, particularly as a stabilizer in polymers and as a flame retardant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-ditertbutyl-5-methylphenyl) phosphite typically involves the reaction of phenol derivatives with phosphorous acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of phenol with phosphorous acid in a reactor. The reaction mixture is then purified to remove any by-products and unreacted starting materials. The final product is obtained as a solid or liquid, depending on the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, tris(2,4-ditertbutyl-5-methylphenyl) phosphite is used as a stabilizer in polymerization reactions to prevent the degradation of polymers by free radicals.
Biology: In biological research, the compound is used as an antioxidant to protect cells from oxidative stress and damage.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: In the industry, the compound is widely used as a flame retardant and stabilizer in plastics, rubbers, and other materials to enhance their durability and resistance to degradation.
Mécanisme D'action
The mechanism by which tris(2,4-ditertbutyl-5-methylphenyl) phosphite exerts its effects involves its ability to scavenge free radicals and reactive oxygen species (ROS). By neutralizing these harmful species, the compound helps to prevent oxidative damage to cells and materials.
Molecular Targets and Pathways Involved: The primary molecular targets of this compound are free radicals and ROS. The compound interacts with these species through its phenolic and phosphite groups, effectively neutralizing them and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Bis(2,4-ditertbutylphenyl) phosphite: A related compound with similar antioxidant properties but with a different phenolic structure.
Tris(2,4-di-tert-butylphenyl) phosphate: Another phosphite ester used as a flame retardant and stabilizer.
Uniqueness: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is unique in its combination of phenolic and phosphite groups, which provides enhanced antioxidant and stabilizing properties compared to similar compounds.
Propriétés
Numéro CAS |
68922-23-6 |
|---|---|
Formule moléculaire |
C45H69O3P |
Poids moléculaire |
689.0 g/mol |
Nom IUPAC |
tris(2,4-ditert-butyl-5-methylphenyl) phosphite |
InChI |
InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3 |
Clé InChI |
LTXMJHWSYUANCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















